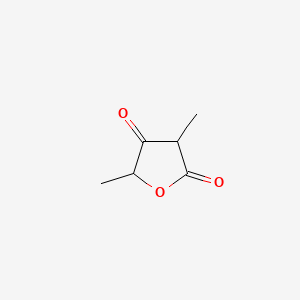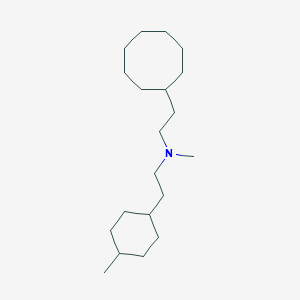
N-(2-Cyclooctylethyl)-N-methyl-2-(4-methylcyclohexyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyclooctylethyl)-N-methyl-2-(4-methylcyclohexyl)ethanamine is an organic compound that belongs to the class of amines. This compound is characterized by its complex structure, which includes a cyclooctyl group, a methyl group, and a cyclohexyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclooctylethyl)-N-methyl-2-(4-methylcyclohexyl)ethanamine can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexylamine with cyclooctyl ethyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the hydrogenation of aniline using cobalt- or nickel-based catalysts. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyclooctylethyl)-N-methyl-2-(4-methylcyclohexyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N-(2-Cyclooctylethyl)-N-methyl-2-(4-methylcyclohexyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Cyclooctylethyl)-N-methyl-2-(4-methylcyclohexyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group.
N-Methylcyclohexylamine: Contains a methyl group and a cyclohexyl group.
Cyclooctylamine: Features a cyclooctyl group.
Uniqueness
N-(2-Cyclooctylethyl)-N-methyl-2-(4-methylcyclohexyl)ethanamine is unique due to its combination of cyclooctyl, methyl, and cyclohexyl groups. This structural complexity imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
6315-76-0 |
|---|---|
Molecular Formula |
C20H39N |
Molecular Weight |
293.5 g/mol |
IUPAC Name |
2-cyclooctyl-N-methyl-N-[2-(4-methylcyclohexyl)ethyl]ethanamine |
InChI |
InChI=1S/C20H39N/c1-18-10-12-20(13-11-18)15-17-21(2)16-14-19-8-6-4-3-5-7-9-19/h18-20H,3-17H2,1-2H3 |
InChI Key |
YFJQQYMFHCJYKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CCN(C)CCC2CCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





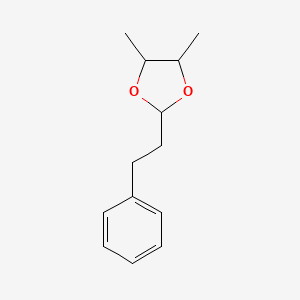
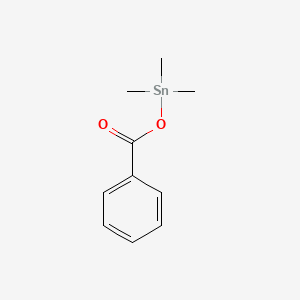
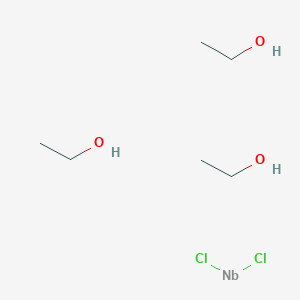



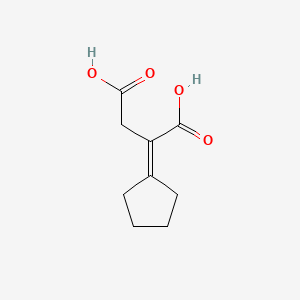
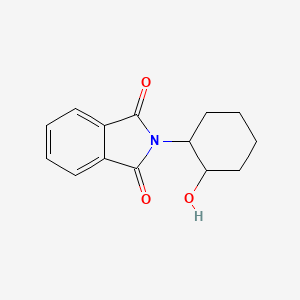
![[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate](/img/structure/B14723798.png)
![3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid](/img/structure/B14723808.png)
